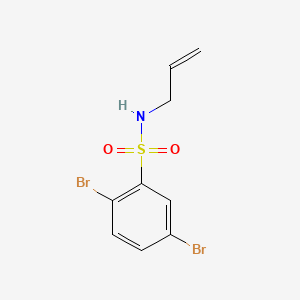

N-allyl-2,5-dibromobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

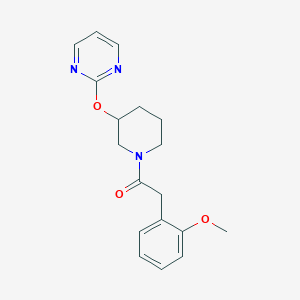

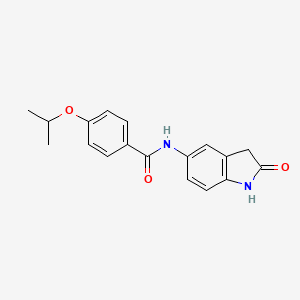

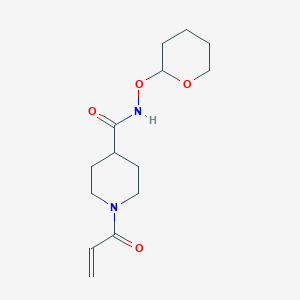

N-allyl-2,5-dibromobenzenesulfonamide is a chemical compound with the molecular formula C6H5Br2NO2S . It falls under the category of organic building blocks and is primarily used in synthetic chemistry and pharmaceutical research . The compound’s structure consists of a benzene ring substituted with two bromine atoms, a sulfonamide group, and an allyl functional group.

Physical And Chemical Properties Analysis

Scientific Research Applications

Catalysis and Organic Synthesis

Sulfonamide-substituted compounds, including those similar to N-allyl-2,5-dibromobenzenesulfonamide, have been explored for their roles in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been investigated for their solubility, stability, and potential as oxidation catalysts. These compounds show remarkable stability under oxidative conditions and have been used for the oxidation of olefins, such as cyclohexene and styrene, with hydrogen peroxide as the oxidant, leading to products like allylic ketones and benzaldehyde (Işci et al., 2014).

Synthesis of Fluorinated Compounds

Another study focused on the synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide, a novel [18F]NF reagent used for radiochemical transformations. This compound reacts with silyl enol ethers and allylsilanes to deliver labeled fluorinated ketones and allylic fluorides, respectively, showcasing its utility in the radiosynthesis of complex molecules like the fluorinated A ring of vitamin D3 (Teare et al., 2007).

Development of Benzosultams

Merging cross-metathesis and radical cyclization techniques has been applied to N-alkyl-N-allyl-2-bromobenzenesulfonamides, leading to the straightforward access to 4-substituted benzosultams. This process involves functionalizing the sulfonamide derivatives by selective E-cross-metathesis with various alkenes, followed by radical cyclization to yield the target compounds in moderate-to-good yields (Feuillastre et al., 2013).

Antimycobacterial Agents

Research on thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents included the synthesis of 2,4-dinitrophenylsulfonamides with tunable SO₂ release profiles. N-Benzyl-2,4-dinitrobenzenesulfonamide, for instance, demonstrated high potency in inhibiting Mycobacterium tuberculosis, highlighting the potential of sulfonamide derivatives in medicinal chemistry (Malwal et al., 2012).

properties

IUPAC Name |

2,5-dibromo-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVCUNJRJZAHDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=C(C=CC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2919922.png)

![Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate](/img/structure/B2919932.png)

![N-(2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide](/img/structure/B2919933.png)